molecular formula C16H15ClN2O2 B5186701 N-(2-chlorobenzyl)-N'-(3-methylphenyl)ethanediamide

N-(2-chlorobenzyl)-N'-(3-methylphenyl)ethanediamide

Cat. No. B5186701
M. Wt: 302.75 g/mol
InChI Key: ULSFYFIPBIOMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N'-(3-methylphenyl)ethanediamide, commonly known as CBME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBME is a member of the family of N-acylphenylalanine derivatives and has been shown to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.

Scientific Research Applications

CBME has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. CBME has also been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.

Mechanism of Action

The exact mechanism of action of CBME is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. CBME has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity and the reduction of seizure activity.
Biochemical and Physiological Effects
CBME has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, suggesting its potential as an anticonvulsant agent. CBME has also been shown to reduce pain and inflammation in animal models, suggesting its potential as an analgesic and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

CBME has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research studies. CBME has also been shown to exhibit a range of biological activities, making it a versatile compound for use in various research applications.
However, CBME also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, CBME has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on CBME. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another potential direction is to study the safety and efficacy of CBME in humans, which could lead to its use as a therapeutic agent for epilepsy, chronic pain, and inflammation-related disorders. Additionally, further research could explore the potential of CBME as a lead compound for the development of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

CBME can be synthesized through a multistep process involving the reaction of 2-chlorobenzylamine with 3-methylphenylacetic acid followed by the addition of ethylenediamine. The resulting product is then purified through recrystallization to obtain pure CBME.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-5-4-7-13(9-11)19-16(21)15(20)18-10-12-6-2-3-8-14(12)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSFYFIPBIOMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-N'-(3-methylphenyl)ethanediamide

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